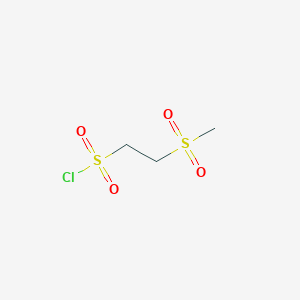
2-Methanesulfonylethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonylethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H7ClO4S2. It is a versatile chemical used in various industrial and research applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of methane and sulfuryl chloride in a radical reaction:
CH4+SO2Cl2→CH3SO2Cl+HCl
Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene:
CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
Actividad Biológica
2-Methanesulfonylethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to elucidate its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C3H7ClO2S2
- Molecular Weight : 187.66 g/mol
- CAS Number : 71350-98-6
This compound acts primarily as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, the compound interferes with bacterial growth and proliferation, similar to other sulfonamide compounds.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : It exhibits significant antibacterial properties by disrupting folate synthesis, which is essential for nucleic acid production in bacteria .
- Cellular Effects : The compound may influence various cellular processes through its interaction with enzymes involved in metabolic pathways, although specific cellular effects have not been extensively documented.
Pharmacokinetics
The pharmacokinetic profile of sulfonamides, including this compound, generally includes:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine, with renal clearance being a significant route.
Research Findings and Case Studies
Several studies have explored the applications and effects of this compound within various contexts:
Propiedades
IUPAC Name |
2-methylsulfonylethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZORNLFTBYVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71350-98-6 |
Source


|
| Record name | 2-methanesulfonylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














